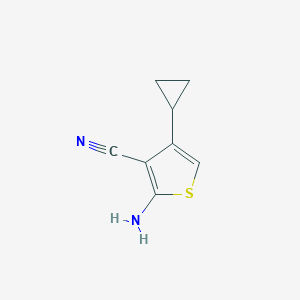

2-Amino-4-cyclopropylthiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-cyclopropylthiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C8H8N2S and a molecular weight of 164.23 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry, material science, and organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclopropylthiophene-3-carbonitrile typically involves the Gewald reaction, a well-known method for synthesizing aminothiophene derivatives. This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-cyclopropylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted thiophenes .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has highlighted the potential of derivatives of 2-amino-4-cyclopropylthiophene-3-carbonitrile in the development of anticancer agents. A study on related compounds demonstrated that derivatives exhibited cytotoxicity against several cancer cell lines, including MDA-MB-231 and MCF-7, with IC50 values indicating promising efficacy compared to standard drugs like etoposide .

| Compound | Cell Line | IC50 (µg/mL) | Comparison to Etoposide |

|---|---|---|---|

| 7e | MDA-MB-231 | 3.46 | More potent |

| 7f | MCF-7 | 18.76 | Comparable |

This suggests that similar structures could be explored for their anticancer properties, potentially leading to new therapeutic agents.

Photopolymerization Processes

Cationic and Free-Radical Polymerization

The compound has been investigated for its role as a photoinitiator in cationic and free-radical polymerization processes. Studies have shown that derivatives can accelerate these polymerization reactions under UV light, making them useful in the development of photopolymerizable materials .

Performance Metrics

The performance of this compound derivatives as photoinitiators can be summarized as follows:

| Type of Polymerization | Conversion Rate (%) | Sensitivity Compared to Reference |

|---|---|---|

| Cationic | ~85% after 50 s | Higher than Coumarin 1 |

| Free-Radical | Variable | Depends on substituents |

These findings indicate that the compound can effectively serve as a co-initiator in bimolecular photoinitiating systems, enhancing the efficiency of polymerization reactions.

Sensor Applications

Fluorescent Sensors

Another notable application is in the development of fluorescent sensors for monitoring polymerization processes. The fluorescence properties of derivatives allow for real-time tracking of polymerization progress through changes in fluorescence intensity, which can be quantitatively analyzed .

Fluorescence Characteristics

The spectral characteristics of these compounds are crucial for their application as sensors:

| Parameter | Value |

|---|---|

| Maximum Emission Wavelength | 400–450 nm |

| Fluorescence Intensity Ratio (R) | Increases with polymerization |

This capability positions the compound as a valuable tool in both research and industrial settings where monitoring chemical reactions is essential.

Mécanisme D'action

The mechanism of action of 2-Amino-4-cyclopropylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways depend on the specific application and the modifications made to the compound .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-cyano-4H-chromenes: These compounds share a similar core structure and exhibit a wide range of pharmacological properties.

Thiophene Derivatives: Other thiophene-based compounds, such as suprofen and articaine, are used in medicinal chemistry for their anti-inflammatory and anesthetic properties.

Uniqueness

2-Amino-4-cyclopropylthiophene-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl group adds rigidity and influences its reactivity and interaction with biological targets .

Activité Biologique

2-Amino-4-cyclopropylthiophene-3-carbonitrile is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by a thiophene ring with an amino group and a cyano group, has been studied for its reactivity and interaction with various biological targets.

- Molecular Formula : C_8H_8N_2S

- Molecular Weight : Approximately 166.24 g/mol

- Structure : The compound features a cyclopropyl group attached to the thiophene, which influences its chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the amino and cyano groups allows for various interactions, including hydrogen bonding and electrostatic interactions with proteins and enzymes. This compound has been shown to exhibit inhibitory effects on several kinases, making it a candidate for further pharmacological development.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. It has been evaluated against multiple cancer cell lines, including:

| Cell Line | IC50 (µg/mL) | Reference Compound IC50 (µg/mL) |

|---|---|---|

| MCF-7 | 3.2 ± 0.1 | Vinblastine: 9.6 ± 0.1 |

| HCT-116 | 5.0 ± 0.2 | Colchicine: 21.3 ± 0.03 |

| PC-3 | 2.4 ± 0.1 | Vinblastine: 2.3 ± 0.1 |

| A549 | 3.5 ± 0.1 | Colchicine: 21.3 ± 0.03 |

| HepG-2 | 6.0 ± 0.5 | Vinblastine: 9.6 ± 0.1 |

These results indicate that the compound exhibits selective cytotoxicity against malignant cells while showing reduced activity against normal cell lines, suggesting a favorable therapeutic index.

Inhibition of Kinases

In addition to its anticancer properties, this compound has shown promising inhibition efficacy against key kinases involved in cancer progression:

- EGFR (Epidermal Growth Factor Receptor)

- VEGFR-2 (Vascular Endothelial Growth Factor Receptor)

Molecular docking studies have provided insights into the binding interactions at the active sites of these kinases, supporting the observed biological effects.

Case Studies

-

Study on Cytotoxicity :

- A study investigated the cytotoxic effects of this compound on five different cancer cell lines using the MTT assay.

- The compound was found to be most potent against prostate cancer cells (PC-3), with an IC50 value of 2.4μg/mL, indicating strong potential for development as an anticancer agent.

-

Kinase Inhibition Study :

- Another study focused on the inhibition of EGFR and VEGFR-2 by this compound, comparing its efficacy with Sorafenib, a known inhibitor.

- Results indicated that the compound exhibited superior inhibition against both kinases compared to Sorafenib, highlighting its potential as a targeted therapeutic agent in oncology.

Propriétés

IUPAC Name |

2-amino-4-cyclopropylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c9-3-6-7(5-1-2-5)4-11-8(6)10/h4-5H,1-2,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCJLGWPBKQCVNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CSC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.